![molecular formula C19H17BrN4O4S2 B2428198 N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide CAS No. 391869-38-8](/img/structure/B2428198.png)
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H17BrN4O4S2 and its molecular weight is 509.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) explores the use of a zinc phthalocyanine derivative, closely related in structure to the compound , for photodynamic therapy in cancer treatment. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it potentially useful as a Type II photosensitizer for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Properties
Yushyn, Holota, and Lesyk (2022) discuss the synthesis of a novel compound containing a 1,3,4-thiadiazole moiety for potential anticancer applications. The structure of the compound was confirmed using various spectroscopic methods, and its anticancer activity was evaluated in vitro (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antifungal Applications
Sych et al. (2019) synthesized derivatives of 1,3,4-thiadiazole with arylsulfonamides, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these compounds exhibited antifungal activity against Candida albicans, showing their potential in antimicrobial and antifungal applications (Sych et al., 2019).
CNS Activity
Clerici et al. (2001) synthesized 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, finding that some possessed antidepressant and anxiolytic properties comparable to reference drugs like Imipramine and Diazepam. The study highlights the potential CNS activity of compounds with a thiadiazole moiety (Clerici et al., 2001).
Antitubercular Agents
Karabanovich et al. (2016) reported on the development of 1,3,4-thiadiazoles as new antituberculosis agents. These compounds showed excellent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains, without significant activity against other bacteria or fungi (Karabanovich et al., 2016).
Properties
IUPAC Name |
N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O4S2/c1-27-14-5-3-4-13(16(14)28-2)17(26)22-18-23-24-19(30-18)29-10-15(25)21-12-8-6-11(20)7-9-12/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACILQVPAWGSFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2428117.png)
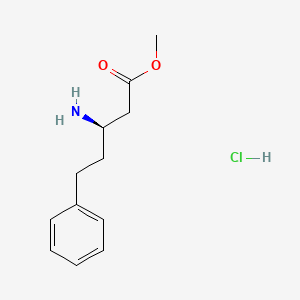
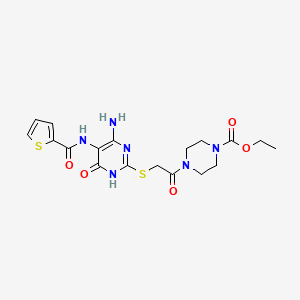
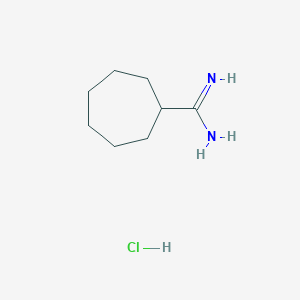

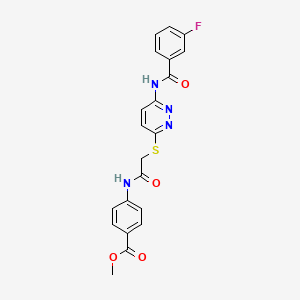
![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2428128.png)
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2428129.png)
![Benzyl 6-[(benzylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2428130.png)
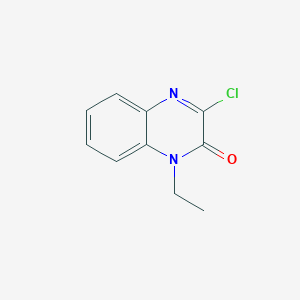
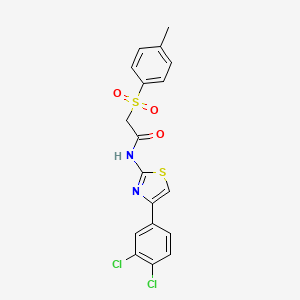
![3-(1-(5-Fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2428135.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-carbonitrile](/img/structure/B2428136.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2428137.png)
